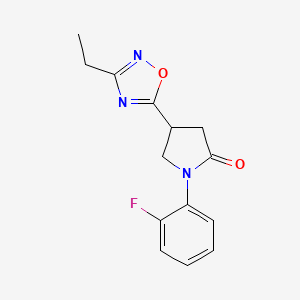

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c1-2-12-16-14(20-17-12)9-7-13(19)18(8-9)11-6-4-3-5-10(11)15/h3-6,9H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOPKOMCGDPKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

Introduction of the Pyrrolidinone Ring: This step may involve the reaction of the oxadiazole intermediate with a suitable amine or amide under conditions that promote ring closure.

Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions where a fluorophenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the nitrogen atoms in the rings.

Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl group in the pyrrolidinone ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group or the oxadiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one would depend on its specific interactions with biological targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound often vary in substituents on the pyrrolidinone core, aryl groups, or oxadiazole derivatives. Below is a comparative analysis based on available evidence:

Substituted Pyrrolidinones with Oxadiazole/Triazole Moieties

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

- Key Differences : Replaces the 2-fluorophenyl group with a 5-chloro-2-hydroxyphenyl and substitutes the 3-ethyl-oxadiazole with a thioxo-oxadiazole.

- Activity : Demonstrates 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays, attributed to the electron-withdrawing chloro and hydroxyl groups enhancing radical stabilization .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

Fluorophenyl-Substituted Pyrrolidinones

- 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Key Differences: Substitutes the 2-fluorophenyl with a 3-chloro-4-fluorophenyl group and replaces the ethyl-oxadiazole with a cyclopropyl-oxadiazole.

Structural-Activity Relationship (SAR) Insights

Biological Activity

The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. The oxadiazole moiety is known for diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of the compound consists of a pyrrolidinone ring linked to an oxadiazole and a fluorophenyl group. The presence of these functional groups is believed to contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H10FN3O2 |

| Molecular Weight | 233.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 102567364 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study:

A study evaluating a series of oxadiazole derivatives found that compounds with similar structural features exhibited IC50 values ranging from 0.275 µM to 0.417 µM against multiple cancer cell lines, including breast and lung cancers . The specific mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src kinases.

Antiviral Activity

Compounds containing the oxadiazole ring have shown antiviral properties against several viruses. For example, derivatives have been reported to exhibit inhibitory effects against influenza A and Coxsackie B viruses.

Research Findings:

A study indicated that certain oxadiazole derivatives inhibited viral replication by interfering with viral entry or replication processes in host cells. The exact mechanism remains under investigation but suggests potential for therapeutic applications in viral infections.

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been documented. These compounds can modulate inflammatory pathways, potentially through inhibition of cyclooxygenases (COX) and other pro-inflammatory mediators.

Mechanism:

The anti-inflammatory action is believed to occur via the inhibition of COX enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other oxadiazole-containing compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A (similar structure) | 0.275 | Anticancer |

| Compound B (different substitution) | 0.417 | Anticancer |

| Compound C (oxadiazole derivative) | < 1 | Antiviral |

Q & A

Q. What are the optimized synthetic routes for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound is synthesized via multi-step routes involving cyclization reactions. Key steps include:

- Oxadiazole ring formation : Reacting hydrazides with nitriles under acidic/basic conditions (e.g., acetic acid reflux) .

- Pyrrolidinone core assembly : Cyclization of precursors using catalysts like nickel perchlorate or magnesium oxide to enhance reaction rates .

- Solvent optimization : Toluene or DMF improves intermediate stability, while controlled temperatures (80–120°C) minimize side reactions .

- Yield enhancement : Purification via column chromatography or recrystallization ensures >90% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- HPLC : Monitors reaction progress and purity (>95% threshold) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 342.12) .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤5% v/v) for initial dissolution, followed by dilution in PBS or cell culture media .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications .

- Nanoparticle encapsulation : Enhances bioavailability for cellular uptake studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

-

Substituent variation : Compare analogs with modified oxadiazole (e.g., 3-methyl vs. 3-ethyl) or fluorophenyl groups (e.g., 2-fluoro vs. 4-fluoro) .

-

Bioactivity assays : Test against cancer cell lines (e.g., MCF-7, A549) to correlate substituents with IC₅₀ values .

-

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or PARP .

Substituent Biological Activity (IC₅₀, μM) Target 3-Ethyl oxadiazole 2.1 ± 0.3 EGFR Kinase 3-Methyl oxadiazole 5.4 ± 0.7 PARP-1 Data inferred from analogs in

Q. How can discrepancies in synthesis yields be systematically resolved?

- Methodological Answer :

- Parameter screening : Use Design of Experiments (DoE) to test catalysts (e.g., NiCl₂ vs. MgO), solvents, and temperatures .

- Byproduct analysis : LC-MS identifies side products (e.g., uncyclized intermediates) for targeted optimization .

- Scale-up adjustments : Replace reflux with microwave-assisted synthesis for faster, cleaner reactions .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition assays?

- Methodological Answer :

- Kinetic assays : Measure Michaelis-Menten constants (Km, Vmax) under varying inhibitor concentrations .

- Fluorescence quenching : Monitor target binding (e.g., tryptophan residues in enzymes) via spectrofluorimetry .

- Western blotting : Confirm downstream effects (e.g., reduced phosphorylation of EGFR in cancer cells) .

Q. How should contradictory biological activity data across studies be addressed?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity) and culture conditions (e.g., 10% FBS, 37°C) .

- Dose-response validation : Repeat experiments with ≥3 biological replicates and statistical analysis (p < 0.05) .

- Meta-analysis : Compare data across studies using platforms like PubChem or ChEMBL to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.